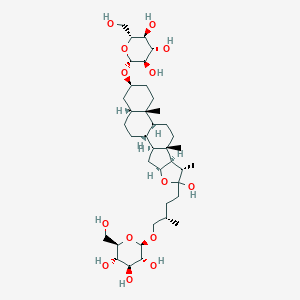
N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the inflammatory response and cancer cell growth. It has also been suggested that it may act by binding to specific receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide has significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have low toxicity and good biocompatibility, making it a promising candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide is its versatility in various fields of research. It has been found to have anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for drug development. Additionally, it has been found to have good biocompatibility, making it suitable for use in biomedical applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research on N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, with the aim of developing new drugs for the treatment of inflammatory diseases. Another potential direction is the investigation of its potential use in cancer therapy, with the aim of developing new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in biomedical applications.
Méthodes De Synthèse
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide involves the reaction of 4-fluoroaniline with allyl isothiocyanate, followed by the reaction of the resulting compound with sodium azide and copper (I) iodide. The final product is obtained after the reaction of the intermediate compound with 4-fluorobenzoyl chloride.
Applications De Recherche Scientifique
N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide has been widely studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, it has been studied for its use as a fluorescent probe in biological imaging.
Propriétés
Nom du produit |
N-(2-allyl-2H-tetraazol-5-yl)-4-fluorobenzamide |
|---|---|
Formule moléculaire |
C11H10FN5O |
Poids moléculaire |
247.23 g/mol |
Nom IUPAC |
4-fluoro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H10FN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,13,15,18) |
Clé InChI |
RQDCWPUQLILTNH-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C=CCN1N=C(N=N1)NC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B234972.png)

![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)









